molecular formula C28H28F3N3O B2748231 N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide CAS No. 866018-78-2

N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide

Cat. No.: B2748231
CAS No.: 866018-78-2
M. Wt: 479.547
InChI Key: KRWMTIFNHGNEQQ-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a useful research compound. Its molecular formula is C28H28F3N3O and its molecular weight is 479.547. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A cyclohexene moiety
  • A trifluoromethyl phenyl group
  • A cyclopenta[c]pyrazole core

This structural diversity suggests potential interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

1. Receptor Interaction

Research indicates that compounds similar to this compound may act as antagonists or modulators for several receptors, particularly in the central nervous system. For example:

  • Melanocortin Receptors : Compounds in this class have shown promise as melanocortin-5 receptor (MC5R) antagonists, which are involved in various physiological processes including energy homeostasis and inflammation .

2. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The structural components allow for potential interactions with cancer cell signaling pathways. For instance:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial dysfunction, leading to decreased mitochondrial membrane potential .

Case Studies

  • Study on Antitumor Effects : In vitro studies demonstrated that related compounds significantly inhibited the proliferation of cancer cell lines, suggesting that this compound may share similar mechanisms of action.
  • Mechanistic Insights : Research has indicated that the compound may interfere with specific signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt pathway. This interference could lead to reduced cell viability and increased apoptosis .

Data Table: Summary of Biological Activities

Activity Effect Reference
Melanocortin Receptor ModulationAntagonistic effects observed
Anticancer ActivityInhibition of cell proliferation
Apoptosis InductionIncreased apoptosis in cancer cells

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F3N3O/c29-28(30,31)22-9-4-8-21(18-22)26-24-10-5-11-25(24)33-34(26)23-14-12-20(13-15-23)27(35)32-17-16-19-6-2-1-3-7-19/h4,6,8-9,12-15,18H,1-3,5,7,10-11,16-17H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWMTIFNHGNEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=C4CCCC4=N3)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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